2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid
Overview
Description
2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid is a chemical compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity with a fast onset of action .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid typically involves the following steps:
Formation of 1,3-Thiazole-4-carboxylic Acid: This can be achieved through the cyclization of thioamides with α-halocarboxylic acids.
Amidation Reaction: The carboxylic acid group of 1,3-thiazole-4-carboxylic acid is then converted to an amide by reacting with an appropriate amine, such as aniline.
Phenylacetic Acid Derivative Formation: The resulting amide is further reacted with phenylacetic acid to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted thiazoles.
Scientific Research Applications
2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-1,3-thiazole
1,3-Thiazole-4-carboxylic acid
2-Amino-1,3,4-thiadiazole
Properties
IUPAC Name |
2-[4-(1,3-thiazole-4-carbonylamino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(16)5-8-1-3-9(4-2-8)14-12(17)10-6-18-7-13-10/h1-4,6-7H,5H2,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSPMNXJFWXUIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CSC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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